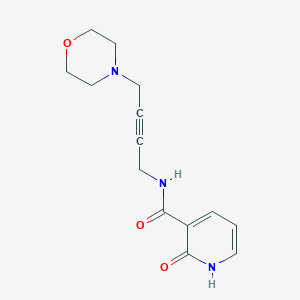

N-(4-morpholinobut-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Crystal Structure Analysis

The crystal structure of various morpholino derivatives has been extensively studied. For instance, the crystal structure of a complex formed with 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide reveals intercalation between DNA nucleotides and provides insights into the structure-activity relationships of acridinecarboxamide topoisomerase poisons . Similarly, the crystal structures of other morpholino compounds, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide , 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide , and 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide , have been determined, showing the importance of the morpholino group in the molecular conformation and potential biological activity.

Synthesis Analysis

The synthesis of morpholino derivatives involves multiple steps, including amination, cyclization, and condensation reactions. The synthesis of 4-morpholino derivatives bearing phenylpyridine/phenylpyrimidine-carboxamide scaffolds , as well as the synthesis of novel morpholino compounds with potential nonlinear optical properties , and antiproliferative activities [4, 5, 6, 7], have been reported. These syntheses typically start from simple precursors like difluorobenzonitrile and involve the use of morpholine as a key reagent for introducing the morpholino moiety.

Chemical Reactions Analysis

The morpholino group in these compounds is involved in various chemical reactions, including the formation of hydrogen bonds in the crystal packing . The reactivity of the morpholino group is also influenced by the presence of other functional groups in the molecule, which can lead to different biological activities, as seen in the structure-activity relationships (SARs) .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholino derivatives have been characterized using various spectroscopic techniques, including UV, FT-IR, NMR, and mass spectrometry [3, 4]. Density functional theory (DFT) calculations have been used to study the electronic structure and predict properties such as polarizability and hyperpolarizability . These properties are crucial for understanding the potential applications of these compounds, including their use as nonlinear optical (NLO) materials or antitumor agents.

Biological Activity Analysis

Several morpholino derivatives have been evaluated for their biological activities, particularly their antiproliferative effects against various cancer cell lines [2, 5, 6, 7]. The introduction of specific scaffolds and substituents has been shown to influence the cytotoxicity of these compounds, with some demonstrating moderate to significant inhibitory activity against cancer cells. These findings highlight the potential of morpholino derivatives as therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Synthetic Methods and Characterization

- Researchers have developed synthetic methods for compounds related to N-(4-morpholinobut-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide. These include the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, which are characterized using various spectral analyses (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).

- A method for synthesizing 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an intermediate in the synthesis of biologically active compounds, has been developed (Linxiao Wang et al., 2016).

Pharmaceutical Research

- Compounds similar to N-(4-morpholinobut-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been identified as potent and selective Met kinase inhibitors, showing promise in cancer therapeutics (G. M. Schroeder et al., 2009).

- Morpholine derivatives have been synthesized as potential antimicrobials, with compounds such as morpholine substituted dihydropyrimidone carboxamide showing potent anti-bacterial properties (K. Devarasetty et al., 2019).

Industrial Applications

- Morpholine and piperazine-based carboxamide derivatives, similar in structure to the compound , have been studied as corrosion inhibitors for mild steel, showing significant effectiveness (N. Nnaji et al., 2017).

Chemical Synthesis and Analysis

- Palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been used to synthesize heterocyclic derivatives, including dihydropyridinone and tetrahydropyridinedione derivatives, showcasing the versatility of these compounds in chemical synthesis (A. Bacchi et al., 2005).

- Microwave-assisted synthesis methods have been developed for julolidine-9-carboxamide derivatives, demonstrating the adaptability of these chemical structures in novel synthetic approaches (Jason J. Holt et al., 2007).

Eigenschaften

IUPAC Name |

N-(4-morpholin-4-ylbut-2-ynyl)-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c18-13(12-4-3-6-16-14(12)19)15-5-1-2-7-17-8-10-20-11-9-17/h3-4,6H,5,7-11H2,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCNGGWDLWOGOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCNC(=O)C2=CC=CNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B2525993.png)

![N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide](/img/structure/B2525994.png)

![2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2525997.png)

![4-Methoxy-15-methyl-17-[4-(propan-2-yl)benzenesulfonyl]-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one](/img/structure/B2526000.png)

![1-[(2,6-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2526006.png)

![N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2526008.png)

![2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B2526012.png)